molecular formula C19H15Cl2N3O4S B11221173 2-(4-chlorophenoxy)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

2-(4-chlorophenoxy)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B11221173
M. Wt: 452.3 g/mol
InChI Key: LKHQVWFJCFLHQV-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes chlorophenyl and thienopyrazole moieties, which contribute to its diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the thienopyrazole core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of chlorophenyl groups: Chlorophenyl groups are introduced through nucleophilic substitution reactions.

    Acetamide formation: The final step involves the formation of the acetamide linkage through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the oxidation state of certain functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane
  • 2’-chloro-4’-(4-chlorophenoxy)acetophenone

Uniqueness

Compared to similar compounds, 2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acetamide stands out due to its unique thienopyrazole core and the presence of multiple chlorophenyl groups

Properties

Molecular Formula

C19H15Cl2N3O4S

Molecular Weight

452.3 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

InChI

InChI=1S/C19H15Cl2N3O4S/c20-12-1-5-14(6-2-12)24-19(16-10-29(26,27)11-17(16)23-24)22-18(25)9-28-15-7-3-13(21)4-8-15/h1-8H,9-11H2,(H,22,25)

InChI Key

LKHQVWFJCFLHQV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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